"1-(Pyridin-4-YL)-1,4-diazepane" mechanism of action
"1-(Pyridin-4-YL)-1,4-diazepane" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyridin-4-YL)-1,4-diazepane
Abstract
This technical guide outlines a comprehensive strategy for the elucidation of the mechanism of action of the novel chemical entity, 1-(Pyridin-4-YL)-1,4-diazepane. Given the nascent stage of research on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It is structured around a central hypothesis derived from the compound's structural motifs—a pyridine ring and a 1,4-diazepane moiety—both of which are prevalent in centrally active pharmacological agents. The guide details a multi-tiered experimental approach, from initial in vitro target screening to in vivo behavioral pharmacology, designed to rigorously test the proposed mechanism and uncover the therapeutic potential of this compound.
Introduction: The Scientific Premise
The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The compound 1-(Pyridin-4-YL)-1,4-diazepane presents an intriguing scaffold for investigation. Its structure marries a pyridine ring, a key heterocycle in numerous FDA-approved drugs with diverse biological activities, with a 1,4-diazepane ring system, a seven-membered heterocycle known to be a privileged structure in medicinal chemistry for CNS targets.[1] Derivatives of 1,4-diazepine have been explored for a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[2][3]
While the specific pharmacological profile of 1-(Pyridin-4-YL)-1,4-diazepane remains uncharacterized, its structural analogy to known CNS-active compounds, particularly those containing a piperazine moiety (a six-membered analog of diazepane), suggests a high probability of interaction with key neurotransmitter systems.[4][5] This guide, therefore, puts forth a scientifically-grounded hypothesis and a systematic, self-validating experimental workflow to unravel the molecular mechanism of action of this promising compound.
A Central Hypothesis: Modulation of Dopaminergic and Serotonergic Systems
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary hypothesis is that 1-(Pyridin-4-YL)-1,4-diazepane functions as a modulator of dopamine and/or serotonin receptors in the central nervous system .[6][7] The pyridine moiety can engage in various molecular interactions within receptor binding pockets, while the basic nitrogen atoms of the diazepane ring are common features in ligands for aminergic G-protein coupled receptors (GPCRs).[7]
A secondary hypothesis is that the compound may exhibit activity at other CNS targets, such as sigma receptors or GABA-A receptors, given the known promiscuity of some diazepine-based structures.[2][8] The proposed experimental plan is designed to test these hypotheses in a systematic and unbiased manner.
A Phased Experimental Approach to Mechanistic Elucidation
The following sections detail a logical progression of experiments, from broad, unbiased screening to focused in vivo studies, to comprehensively define the mechanism of action.
Phase 1: In Vitro Target Identification and Validation
The initial step is to identify the primary molecular targets of 1-(Pyridin-4-YL)-1,4-diazepane through a comprehensive binding assay screen.
Experimental Protocol: Radioligand Receptor Binding Assays
-
Compound Preparation: Synthesize and purify 1-(Pyridin-4-YL)-1,4-diazepane. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Receptor Panel: Utilize a commercial or in-house panel of cell membranes expressing a wide range of human CNS receptors, ion channels, and transporters. The panel should, at a minimum, include all subtypes of dopamine (D1-D5) and serotonin (5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7) receptors.[9][10]
-
Assay Conditions: For each receptor, incubate the membranes with a specific radioligand at a concentration near its dissociation constant (Kd) in the presence of varying concentrations of the test compound.
-
Detection: After incubation and washing to remove unbound ligand, quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
Data Presentation: Hypothetical Binding Affinity Profile
| Target | Radioligand | Ki (nM) of 1-(Pyridin-4-YL)-1,4-diazepane |
| Dopamine D2 | [3H]-Spiperone | 25 |
| Dopamine D3 | [3H]-Spiperone | 50 |
| Dopamine D4 | [3H]-Spiperone | 75 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 15 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 40 |
| Serotonin 5-HT2C | [3H]-Mesulergine | 60 |
| Sigma-1 | [3H]-(+)-Pentazocine | >1000 |
| GABA-A | [3H]-Flunitrazepam | >1000 |
Visualization: In Vitro Screening Workflow
Workflow for in vitro target identification.
Phase 2: In Vitro Functional Characterization
Once high-affinity targets are identified, the next step is to determine the functional effect of the compound at these receptors.
Experimental Protocol: GPCR Functional Assays
-
Cell Culture: Use recombinant cell lines stably expressing the human receptor subtypes of interest (e.g., CHO or HEK293 cells).
-
Gs/Gi-Coupled Receptors (e.g., D1, D2, 5-HT1A):
-
cAMP Accumulation/Inhibition Assay: To assess agonist activity, treat cells with increasing concentrations of the test compound and measure intracellular cAMP levels. For antagonist activity, pre-incubate cells with the test compound before stimulating with a known agonist.[12]
-
-
Gq-Coupled Receptors (e.g., 5-HT2A):
-
Calcium Flux Assay: Measure changes in intracellular calcium concentration upon exposure to the test compound (for agonist activity) or in the presence of a known agonist (for antagonist activity).[13]
-
Inositol Monophosphate (IP1) Accumulation Assay: This assay provides a more stable endpoint for Gq activation.[12]
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax). This will classify the compound as a full agonist, partial agonist, antagonist, or inverse agonist.
Data Presentation: Hypothetical Functional Activity Profile
| Target | Assay Type | Functional Activity | EC50/IC50 (nM) | Emax (%) |
| Dopamine D2 | cAMP Inhibition | Antagonist | 35 | 100 (inhibition) |
| Serotonin 5-HT1A | cAMP Inhibition | Partial Agonist | 20 | 60 (of full agonist) |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 55 | 100 (inhibition) |
Visualization: Hypothesized GPCR Signaling Modulation
Modulation of GPCR signaling pathways.
Phase 3: In Vivo Pharmacological Profiling
With a clear in vitro profile, the next step is to assess the compound's effects in living organisms to establish a link between molecular action and physiological or behavioral outcomes.
Experimental Protocol: Behavioral Models
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Initially, determine the compound's pharmacokinetic profile and its ability to cross the blood-brain barrier in a suitable animal model (e.g., mouse or rat).[14][15]
-
Models for Anxiolytic Activity:
-
Models for Antipsychotic Activity:
-
Assessment of Motor Side Effects:
-
Catalepsy Test: To assess the potential for extrapyramidal side effects (EPS) often associated with typical antipsychotics.[19]
-
Data Presentation: Expected In Vivo Profile
| Behavioral Model | Expected Outcome | Implication |
| Elevated Plus Maze | Increased time in open arms | Anxiolytic-like effects |
| Prepulse Inhibition | Reversal of induced deficits | Antipsychotic-like potential |
| Catalepsy Test | No significant catalepsy | Low risk of EPS |
Visualization: Progression from In Vitro to In Vivo
Drug discovery and development pipeline.
Synthesis and Structure-Activity Relationship (SAR) Studies
Concurrently with the pharmacological evaluation, a medicinal chemistry effort should be undertaken to synthesize analogs of 1-(Pyridin-4-YL)-1,4-diazepane. This will allow for the exploration of the structure-activity relationship, optimizing potency, selectivity, and pharmacokinetic properties. Modifications to both the pyridine and diazepane rings can provide valuable insights into the key structural features required for the desired biological activity.
Conclusion
The elucidation of the mechanism of action for a novel compound like 1-(Pyridin-4-YL)-1,4-diazepane requires a systematic and multi-faceted approach. This guide provides a robust framework for such an investigation, beginning with an unbiased assessment of its molecular targets and progressing through functional characterization to in vivo validation. The proposed workflow, grounded in established pharmacological principles, is designed to efficiently and accurately define the compound's mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent for CNS disorders.
References
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Gaspari, M., & Sampaio, J. L. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International journal of molecular sciences, 20(14), 3576. [Link]
-
Jiang, L. I., & Aslan, H. (2017). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in pharmacology, 8, 23. [Link]
-
Geyer, M. A., & Moghaddam, B. (2009). Preclinical behavioral models for predicting antipsychotic activity. Neuropsychopharmacology, 34(1), 1-21. [Link]
-
Hebda, M., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipetive Properties. International Journal of Molecular Sciences, 21(21), 8345. [Link]
-
JETIR. (2021). Experimental Models for Screening Anxiolytic Activity. JETIR, 8(6). Retrieved from [Link]
- Kanal, A., & Parle, M. (2010). Animal models for screening anxiolytic agents. Annals of Pharmacy and Pharmaceutical Sciences, 1(2), 118-125.
-
Loryan, I., & Hammarlund-Udenaes, M. (2019). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics, 11(2), 76. [Link]
-
O'Leary, O. F., et al. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 164(4), 1131–1152. [Link]
- Kumar, V., & Bhat, Z. A. (2014). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Current Research and Review, 6(12), 1.
-
Stone, N. L., et al. (2019). New experimental models of the blood-brain barrier for CNS drug discovery. Expert opinion on drug discovery, 14(8), 755–766. [Link]
-
Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6), 646-655. [Link]
-
ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]
-
Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Boulet, F., et al. (2012). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 227–232. [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]
-
Adam, G., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011–2016. [Link]
-
van den Brink, W., et al. (2019). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert opinion on drug discovery, 14(10), 969–980. [Link]
-
Tuccinardi, T., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules (Basel, Switzerland), 24(10), 1957. [Link]
-
Muylaert, K., et al. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current medicinal chemistry, 23(42), 4784–4823. [Link]
-
AZoNano. (2014). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. Retrieved from [Link]
- Mokrosz, M. J., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug design and discovery, 11(3), 197–203.
-
Hebda, M., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 21(21), 8345. [Link]
- Al-Obaid, A. M., et al. (2017). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 7(1), 1-13.
-
Kumar, B., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878–1901. [Link]
-
Sališová, M., & Bubeníková-Valešová, V. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4434. [Link]
-
Gaspari, M., & Sampaio, J. L. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International journal of molecular sciences, 20(14), 3576. [Link]
-
ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 15, 4449–4473. [Link]
-
Miller, T. R., et al. (2019). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Bioorganic & medicinal chemistry letters, 29(12), 1509–1514. [Link]
-
Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current drug discovery technologies, 20(3), e130923220999. [Link]
Sources
- 1. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acnp.org [acnp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 15. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 19. Preclinical behavioral models for predicting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

